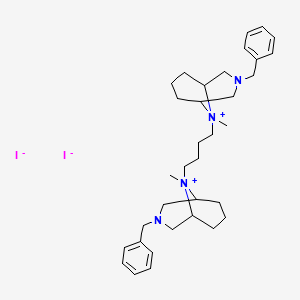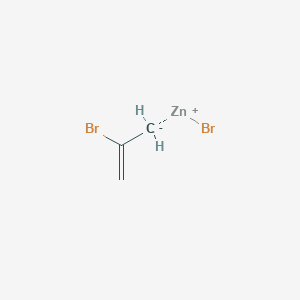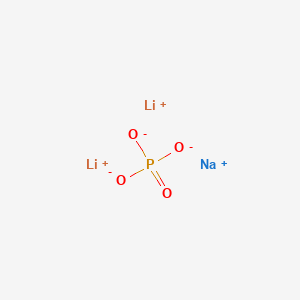
Dilithium sodium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium sodium phosphate is an inorganic compound with the chemical formula Li₂NaPO₄. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dilithium sodium phosphate can be synthesized through several methods. One common approach involves the reaction of lithium carbonate (Li₂CO₃), sodium carbonate (Na₂CO₃), and phosphoric acid (H₃PO₄) under controlled conditions. The reaction typically occurs at high temperatures, around 700°C to 1000°C, to ensure complete formation of the compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the evaporation of brine and precipitation processes. The phosphate material is concentrated through froth flotation with sulfuric acid, followed by the addition of sodium carbonate to produce lithium carbonate. This lithium carbonate is then used to synthesize this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium sodium phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, particularly in battery applications where it acts as a cathode material.
Substitution: The compound can undergo substitution reactions with other lithium or sodium compounds to form new materials with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include lithium hydroxide (LiOH), sodium hydroxide (NaOH), and phosphoric acid (H₃PO₄). These reactions typically occur under high-temperature conditions to facilitate the formation of desired products .
Major Products Formed
The major products formed from reactions involving this compound include various lithium and sodium phosphates, which are used in different applications such as solid electrolytes and battery materials .
Wissenschaftliche Forschungsanwendungen
Dilithium sodium phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a solid electrolyte in lithium-ion batteries due to its high ionic conductivity and stability.
Biology and Medicine: Research is ongoing to explore its potential use in medical devices and drug delivery systems.
Wirkmechanismus
The mechanism of action of dilithium sodium phosphate primarily involves its ability to conduct lithium and sodium ions. This property makes it an excellent candidate for use in solid electrolytes for batteries. The compound’s structure allows for efficient ion transport, which is crucial for the performance of battery materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium Phosphate (Li₃PO₄): Similar in structure but lacks the sodium component, making it less versatile in certain applications.
Sodium Phosphate (Na₃PO₄): Contains only sodium ions, which limits its use in lithium-ion battery applications.
Dilithium Hydroquinone (Li₂Q): Another lithium-containing compound used in battery applications but with different structural and electrochemical properties.
Uniqueness
Dilithium sodium phosphate stands out due to its unique combination of lithium and sodium ions, which enhances its ionic conductivity and stability. This makes it particularly suitable for use in advanced battery technologies and other applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
37726-18-4 |
|---|---|
Molekularformel |
Li2NaO4P |
Molekulargewicht |
131.9 g/mol |
IUPAC-Name |
dilithium;sodium;phosphate |
InChI |
InChI=1S/2Li.Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI-Schlüssel |
HUTPQVHDSCWFNI-UHFFFAOYSA-K |
Kanonische SMILES |
[Li+].[Li+].[O-]P(=O)([O-])[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13729764.png)

![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
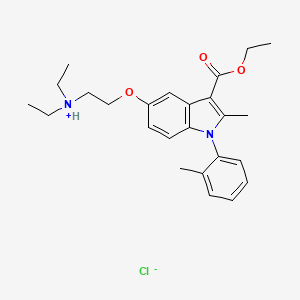
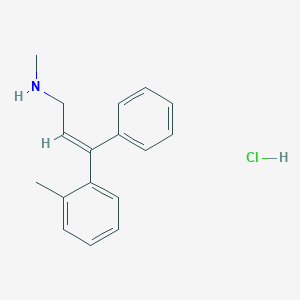

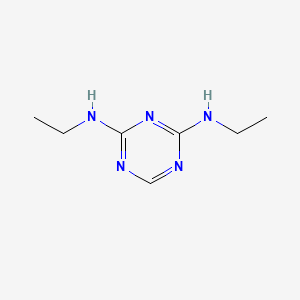
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
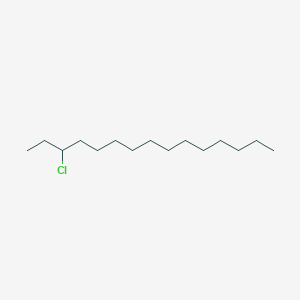
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)

